2-hydrazinyl-2-oxo-N-phenylacetamide

Description

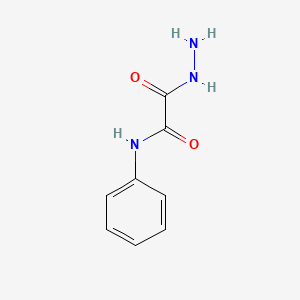

Structure

3D Structure

Propriétés

IUPAC Name |

2-hydrazinyl-2-oxo-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c9-11-8(13)7(12)10-6-4-2-1-3-5-6/h1-5H,9H2,(H,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APJTZBUPLMNLOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377125 | |

| Record name | 2-Hydrazinyl-2-oxo-N-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4740-46-9 | |

| Record name | 2-Hydrazinyl-2-oxo-N-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Hydrazinyl 2 Oxo N Phenylacetamide

Established Synthetic Pathways for 2-hydrazinyl-2-oxo-N-phenylacetamide

The synthesis of this compound is typically achieved through a two-step process involving the initial formation of an intermediate ester followed by hydrazinolysis.

Reaction of Aniline (B41778) with Diethyl Oxalate Precursors

A common method for preparing the precursor to this compound involves the reaction of aniline with a derivative of oxalic acid. For instance, ethyl oxo(phenylamino)acetate can be synthesized by reacting aniline with ethyl oxalyl chloride in the presence of a base like triethylamine. nih.gov This reaction is typically carried out in a solvent such as dichloromethane (B109758) at a reduced temperature to control the reaction rate. nih.gov The resulting product, ethyl oxo(phenylamino)acetate, is a key intermediate that is often used in the subsequent step without extensive purification. nih.gov

Another related approach involves the reaction of aniline with diethyl oxalate. hilarispublisher.com This condensation reaction, typically performed under reflux, yields an ethyl 2-oxo-2-(phenylamino)acetate intermediate. hilarispublisher.com

Hydrazinolysis of Precursor Esters

The crucial step in forming this compound is the hydrazinolysis of the precursor ester, such as ethyl oxo(phenylamino)acetate. nih.gov This reaction is carried out by treating the ester with hydrazine (B178648) hydrate (B1144303) in a suitable solvent, most commonly ethanol. nih.gov The reaction proceeds at room temperature, and the desired product precipitates from the solution, allowing for easy isolation by filtration. nih.gov This straightforward conversion typically results in a high yield of this compound. nih.gov

| Precursor | Reagent | Solvent | Reaction Time | Yield (%) | Reference |

| Ethyl oxo(phenylamino)acetate | Hydrazine hydrate | 96% Ethanol | 2 hours | 90 | nih.gov |

| Ethyl 2-oxo-2-(pyridin-2-ylamino)acetate | Hydrazine hydrate | Xylene | 3 hours | Not specified | hilarispublisher.com |

Derivatization Strategies and Analogue Synthesis

The presence of a reactive hydrazinyl group in this compound makes it an ideal substrate for various chemical transformations, particularly for the synthesis of hydrazone derivatives. These derivatives are of significant interest due to their diverse biological activities.

Synthesis of Hydrazone Derivatives from this compound

Hydrazones are a class of organic compounds characterized by the >C=N-NH- functional group. They are readily synthesized from this compound through condensation reactions. jocpr.comminarjournal.com

The most common method for synthesizing hydrazone derivatives from this compound is through its condensation with a wide range of aldehydes and ketones. researchgate.netresearchgate.netmui.ac.ir This reaction is typically acid-catalyzed and is carried out in a protic solvent like ethanol. researchgate.net The reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazinyl group on the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the hydrazone. mdpi.comresearchgate.net

A variety of aromatic and heterocyclic aldehydes have been successfully employed in this reaction to generate a library of hydrazone derivatives. researchgate.net The choice of the carbonyl compound allows for the introduction of diverse structural motifs, leading to a wide range of analogues.

The synthesis of hydrazones from this compound results in the formation of hybrid molecules that contain both an oxamide (B166460) and a hydrazone scaffold. nih.gov These hybrid structures are of particular interest in medicinal chemistry. The general synthetic scheme involves the reaction of this compound with various substituted aromatic aldehydes in ethanol, often with a catalytic amount of hydrochloric acid, to yield the corresponding N-phenyl-2-(2-(arylidene)hydrazinyl)-2-oxoacetamide derivatives. researchgate.net

Below is a table summarizing the synthesis of several oxamide-hydrazone hybrid derivatives from this compound and various benzaldehydes.

| Aldehyde | Product Name | Yield (%) | Melting Point (°C) | Reference |

| Benzaldehyde | 2-(2-Benzylidenehydrazinyl)-2-oxo-N-phenylacetamide | 95 | 240-241 | nih.gov |

| 4-Chlorobenzaldehyde | 2-[2-(4-Chlorobenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide | 93 | 299-300 | nih.gov |

| 4-Bromobenzaldehyde | 2-[2-(4-Bromobenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide | 87 | 311-315 | nih.gov |

| 3-Bromobenzaldehyde | 2-[2-(3-Bromobenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide | 83 | 235-237 | nih.gov |

Cyclization Reactions to Yield Novel Heterocyclic Systems

The bifunctional nature of this compound, possessing both a nucleophilic hydrazine group and an amide linkage, makes it a valuable starting material for synthesizing various heterocyclic compounds. Through intramolecular or intermolecular condensation reactions, the molecule can be transformed into cyclic structures with potential applications in medicinal chemistry.

Synthesis of Cyclic Imide Derivatives (e.g., Isoindoline-1,3-diones)

The reaction of this compound with cyclic anhydrides, such as phthalic anhydride, provides a direct route to N-amino imide derivatives. This transformation typically involves the nucleophilic attack of the hydrazine nitrogen on one of the carbonyl carbons of the anhydride, followed by a cyclization-dehydration step to form the stable five-membered imide ring.

The synthesis is often carried out by refluxing the reactants in a high-boiling point solvent like glacial acetic acid. researchgate.netsigmaaldrich.com The reaction proceeds to form N-substituted phthalimide (B116566) derivatives, which are important pharmacophores in drug discovery. organic-chemistry.org The general scheme involves the initial formation of an intermediate N-amino-N'-phenylphthalamic acid hydrazide, which then undergoes cyclization to yield the isoindoline-1,3-dione product. nih.gov

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | Phthalic Anhydride | Glacial Acetic Acid, Reflux | N-(1,3-dioxoisoindolin-2-yl)-2-oxo-N-phenylacetamide |

| This compound | Tetrahydrophthalic Anhydride | Glacial Acetic Acid, Reflux | N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-oxo-N-phenylacetamide |

Preparation of Thiosemicarbazide (B42300) and Semicarbazide (B1199961) Analogues via Isothiocyanates and Isocyanates

The terminal amino group of the hydrazine moiety in this compound is highly nucleophilic and reacts readily with electrophilic isothiocyanates and isocyanates. These reactions afford thiosemicarbazide and semicarbazide derivatives, respectively. These classes of compounds are of significant interest due to their wide range of biological activities and their utility as intermediates in the synthesis of other heterocycles like triazoles and thiadiazoles. google.com

The synthesis is typically achieved by heating a solution of this compound with the corresponding isothiocyanate or isocyanate in a suitable solvent such as ethanol. epa.gov The reaction involves the nucleophilic addition of the hydrazine's NH2 group to the carbon atom of the -N=C=S or -N=C=O group.

For example, heating this compound with phenyl isothiocyanate or phenyl isocyanate under reflux yields the corresponding N-phenyl thiosemicarbazide and N-phenyl semicarbazide derivatives. epa.gov Similarly, reactions with acyl-isothiocyanates like benzoyl isothiocyanate produce the corresponding N-acyl thiosemicarbazide analogues. epa.gov

| Reactant 1 | Reactant 2 | Product Type | Example Product Name |

| This compound | Phenyl isothiocyanate | Thiosemicarbazide | 2-(2-(phenylcarbamothioyl)hydrazinyl)-2-oxo-N-phenylacetamide |

| This compound | Phenyl isocyanate | Semicarbazide | 2-(2-(phenylcarbamoyl)hydrazinyl)-2-oxo-N-phenylacetamide |

| This compound | Benzoyl isothiocyanate | Thiosemicarbazide | 2-(2-(benzoylcarbamothioyl)hydrazinyl)-2-oxo-N-phenylacetamide |

| This compound | Ethyl isothiocyanate | Thiosemicarbazide | 2-(2-(ethylcarbamothioyl)hydrazinyl)-2-oxo-N-phenylacetamide explorationpub.com |

Synthesis of Dipeptide Derivatives Incorporating the this compound Moiety

The incorporation of the this compound moiety into peptide structures can be achieved by leveraging the reactivity of the hydrazide functional group. While direct coupling of an amino acid to the hydrazide is not the standard method for peptide bond formation, the hydrazide can serve as a versatile precursor that is converted into a reactive species for subsequent coupling.

Peptide hydrazides can be chemically transformed into corresponding carboxylic acids or acyl azides, which are common intermediates in peptide synthesis.

Oxidation to Carboxylic Acid : The hydrazide can be oxidized to a carboxylic acid. This transformation allows for standard peptide coupling reactions with the amino group of an amino acid or peptide ester, using common coupling reagents.

Conversion to Acyl Azide (B81097) : Treatment of the hydrazide with nitrous acid (generated in situ from sodium nitrite (B80452) under acidic conditions) converts it into a highly reactive acyl azide. This acyl azide can then react with the N-terminus of an amino acid to form a new peptide bond, a method known as azide coupling.

These strategies enable the late-stage diversification of peptide chains, allowing the 2-oxo-N-phenylacetamide group to be attached to an amino acid, forming a dipeptide-like structure. This approach allows for the synthesis of molecules that combine the structural features of an N-phenyl oxamide with a natural amino acid.

Coordination Chemistry and Metal Complexation of 2 Hydrazinyl 2 Oxo N Phenylacetamide Derivatives

Ligand Characterization and Coordination Modes

Hydrazone derivatives of 2-hydrazinyl-2-oxo-N-phenylacetamide are versatile ligands capable of exhibiting various coordination modes. The specific mode of coordination is influenced by factors such as the metal ion, the reaction conditions, and the nature of the substituents on the aldehyde or ketone used in the synthesis of the hydrazone.

Identification of Monodentate, Bidentate, Tridentate, and Tetradentate Coordination

The denticity of these ligands—the number of donor atoms that bind to a central metal atom—can vary significantly.

Bidentate Coordination: In many instances, these ligands act as bidentate, coordinating with a metal ion through two donor atoms. For example, in some transition metal complexes, the ligand coordinates through the enolic oxygen atom and the azomethine nitrogen atom.

Tridentate Coordination: Tridentate coordination is also common, involving three donor sites. This can occur in several ways, such as through the carbonyl oxygen atom, the azomethine nitrogen atom, and a hydroxyl oxygen from the aldehyde or ketone moiety. science.gov In other cases, coordination occurs via the enolic oxygen, azomethine nitrogen, and the hydroxyl oxygen atoms. science.gov

Tetradentate and Higher Coordination: While less common, tetradentate or even hexadentate coordination has been reported, particularly in the formation of binuclear complexes where the ligand bridges two metal centers. researchgate.net

Role of Amide and Hydrazide Moieties in Metal Chelation

The amide (-C(O)NH-) and hydrazide (-C(O)NHN=) moieties are central to the coordinating ability of these ligands. The oxygen atom of the amide group is a common coordination site. Furthermore, the hydrazide portion can undergo keto-enol tautomerism, allowing for coordination through the enolic oxygen, which often involves deprotonation. The nitrogen atoms of the hydrazide and the azomethine group formed upon condensation are also key donor sites. This versatility allows for the formation of stable chelate rings with the metal ion, enhancing the stability of the resulting complexes.

Synthesis and Isolation of Metal Complexes

A wide variety of metal complexes have been synthesized using hydrazone derivatives of this compound. The general method of synthesis involves the reaction of the ligand with a metal salt in a suitable solvent, often with heating.

Transition Metal Complexes (e.g., Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Cr(III), Fe(III))

A significant body of research has focused on the complexation of these ligands with first-row transition metals. Complexes of Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Cr(III), and Fe(III) have been synthesized and characterized. science.govscience.gov The resulting complexes often exhibit interesting geometries, such as octahedral and square planar, depending on the metal ion and the ligand-to-metal ratio. science.gov

Interactive Table: Examples of Transition Metal Complexes

| Metal Ion | Example Complex Formula | Observed Geometry |

| Mn(II) | [Mn(HOS)2(H2O)2] | Octahedral |

| Co(II) | Co(OS)22 | Octahedral |

| Ni(II) | [Ni(HOS)(OAc)]2H2O | Octahedral |

| Cu(II) | [Cu(OS)] | Square Planar |

| Cr(III) | [Cr(OS)Cl(H2O)]H2O | Octahedral |

| Fe(III) | [Fe(OS)Cl2(H2O)] | Octahedral |

Actinide and Lanthanide Series Metal Complexes (e.g., U(VI)O2)

In addition to transition metals, these ligands have been used to form complexes with actinides, specifically the uranyl(VI) ion (UO₂²⁺). science.gov The coordination chemistry with these larger, harder metal ions often involves the oxygen donor atoms of the ligand.

Advanced Spectroscopic and Analytical Methodologies for Complex Characterization

A range of spectroscopic and analytical techniques are employed to characterize these metal complexes and elucidate their structures.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for determining the coordination mode of the ligand. Shifts in the vibrational frequencies of the C=O, C=N, and N-H groups upon complexation provide direct evidence of their involvement in bonding to the metal ion.

Electronic (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex, which helps in determining the geometry of the complex (e.g., octahedral, tetrahedral, square planar).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and can also provide insights into the structure of diamagnetic complexes in solution.

Electron Spin Resonance (ESR) Spectroscopy: For paramagnetic complexes, such as those of Cu(II) and Mn(II), ESR spectroscopy is a powerful tool for probing the metal ion's environment and the nature of the metal-ligand bonding. researchgate.net

Magnetic Susceptibility Measurements: These measurements help in determining the number of unpaired electrons in the metal center, which in turn provides information about its oxidation state and the geometry of the complex.

Thermal Analysis (TGA/DTA): Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice water molecules. researchgate.net

Elemental Analysis: This technique is used to determine the empirical formula of the synthesized complexes, confirming their stoichiometry.

Through these combined analytical approaches, a comprehensive understanding of the structure, bonding, and properties of the metal complexes of this compound derivatives has been achieved.

Vibrational Spectroscopy (FTIR) for Ligand-Metal Bonding Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for determining the coordination sites of a ligand upon complexation with a metal ion. The comparison between the FTIR spectrum of the free ligand and its metal complexes reveals significant shifts in the characteristic vibrational frequencies of the functional groups involved in bonding. For derivatives of this compound, the key functional groups are the amide carbonyl (C=O), the hydrazinyl (-NHNH2), and the N-phenylacetamide moiety.

In the free ligand, characteristic bands are observed for ν(N-H) of the amine and amide groups, ν(C=O) of the amide and hydrazide functions, and ν(N-N). Upon complexation, several key changes in the FTIR spectrum are typically observed:

Shift in ν(C=O) band: A shift in the carbonyl stretching frequency to a lower wavenumber (negative shift) is indicative of the coordination of the carbonyl oxygen to the metal ion. This shift is due to the flow of electron density from the carbonyl group to the metal, which weakens the C=O bond. jptcp.comhilarispublisher.com

Shift in ν(N-H) bands: Changes in the stretching frequencies of the -NH and -NH2 groups can also indicate their involvement in coordination. hilarispublisher.com

Appearance of new bands: The formation of new bonds between the metal and the ligand (M-O and M-N) results in the appearance of new, typically low-frequency, bands in the far-infrared region of the spectrum. jptcp.com These non-ligand peaks are direct evidence of complex formation. jptcp.com

Enolization: In some cases, the hydrazide moiety may undergo enolization in the presence of a metal ion, leading to the formation of a C=N bond and a C-O single bond. This is evidenced by the disappearance of the ν(C=O) band and the appearance of new bands corresponding to ν(C=N) and ν(C-O). hilarispublisher.com

These spectral shifts provide compelling evidence for the mode of chelation, confirming whether the ligand acts in a bidentate or tridentate fashion and identifying the specific donor atoms involved in the coordination. jptcp.comlookchem.com

Table 1: Typical FTIR Spectral Data (cm⁻¹) for Hydrazide Ligands and their Metal Complexes

| Functional Group | Free Ligand (Typical Range) | Metal Complex (Typical Change) | Implication |

| ν(N-H) | 3100-3350 | Shift and/or broadening | Involvement of N-H group in H-bonding or coordination |

| ν(C=O) (Amide I) | 1640-1680 | Shift to lower frequency (e.g., by 20-40 cm⁻¹) | Coordination through carbonyl oxygen |

| δ(N-H) (Amide II) | 1520-1570 | Shift to higher or lower frequency | Change in electronic environment of N-H bond |

| ν(N-N) | 900-1100 | Shift to higher frequency | Coordination through the terminal nitrogen of the hydrazinyl group |

| ν(M-O) | 450-600 | New band appears | Formation of a metal-oxygen bond |

| ν(M-N) | 400-500 | New band appears | Formation of a metal-nitrogen bond |

| Note: The exact positions and shifts of the bands can vary depending on the specific metal ion, the overall structure of the complex, and the derivative of this compound used. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation in Solution

Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy is crucial for confirming the structure of these ligands and their diamagnetic metal complexes in solution. The chemical shifts of protons and carbons in the ligand are sensitive to their electronic environment, which changes upon coordination to a metal ion.

Key observations in the NMR spectra of this compound derivatives and their complexes include:

¹H NMR:

The signals corresponding to the -NH and -NH₂ protons are typically broad and located downfield. Upon complexation, these signals may shift significantly, broaden, or even disappear, indicating the involvement of the nitrogen atoms in binding to the metal. hilarispublisher.comresearchgate.net The disappearance of the N-H proton signal upon adding D₂O can confirm its assignment. hilarispublisher.com

Protons adjacent to the coordination sites experience a change in their chemical environment, leading to shifts in their corresponding signals.

In the case of enolization, the signal for the N-H proton of the hydrazide moiety disappears, providing evidence for this tautomeric form. hilarispublisher.com

¹³C NMR:

The signal for the carbonyl carbon (C=O) is particularly informative. A downfield shift of this signal upon complexation confirms the coordination of the carbonyl oxygen to the metal center. researchgate.net This is because the coordination deshields the carbonyl carbon nucleus.

The chemical shifts of other carbon atoms in the molecule, especially those near the binding sites, are also affected, providing further evidence for the proposed structure of the complex. hilarispublisher.com

NMR studies, therefore, complement the findings from FTIR spectroscopy, offering a detailed picture of the complex's structure as it exists in the solution state. lookchem.comresearchgate.net

Table 2: Illustrative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Hydrazide Ligand and its Diamagnetic Complex

| Nucleus | Signal | Free Ligand (Typical δ) | Metal Complex (Typical Change) | Interpretation |

| ¹H | -NH (Amide) | 10.0 - 11.5 | Downfield shift or disappearance | Involvement of amide nitrogen in coordination or hydrogen bonding |

| ¹H | -NH₂ (Hydrazine) | 4.0 - 5.0 | Downfield shift or disappearance | Involvement of hydrazine (B178648) nitrogen in coordination |

| ¹H | Aromatic-H | 6.5 - 8.0 | Minor shifts | Changes in the overall electronic structure |

| ¹³C | C=O (Carbonyl) | 160 - 175 | Downfield shift | Coordination of the carbonyl oxygen to the metal |

| ¹³C | Aromatic-C | 110 - 140 | Minor shifts | Confirmation of the overall ligand framework |

| Note: Data are illustrative and depend on the solvent, metal ion, and specific ligand structure. |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Geometry

Electronic absorption (UV-Vis) spectroscopy provides information about the electronic transitions within the complex and can be used to infer the geometry of the coordination sphere around the metal ion. The spectra of the complexes are compared to that of the free ligand.

Ligand Spectra: The UV-Vis spectrum of the free this compound derivative typically shows absorption bands in the UV region. These bands are assigned to π → π* and n → π* transitions within the aromatic ring and the carbonyl and azomethine (if present) groups. researchgate.net

Complex Spectra: Upon complexation, the positions and intensities of these intra-ligand transition bands may shift (either hypsochromic or bathochromic shifts). More importantly, new bands often appear in the visible region of the spectrum. These new bands are generally of two types:

d-d transitions: For complexes of transition metals with unfilled d-orbitals, weak absorption bands corresponding to the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital are observed. The energy and number of these bands are characteristic of the geometry of the complex (e.g., octahedral, tetrahedral, or square planar). jptcp.comlookchem.comresearchgate.net For instance, Cu(II) complexes often exhibit a broad d-d transition band in the visible region, consistent with a distorted octahedral or square planar geometry. jptcp.comresearchgate.net

Ligand-to-Metal Charge Transfer (LMCT) transitions: These transitions involve the transfer of an electron from a ligand-based orbital to a metal-based orbital. LMCT bands are typically more intense than d-d bands and can provide further insight into the electronic structure of the complex. jptcp.com

By analyzing the d-d transitions, it is often possible to propose the coordination geometry of the metal ion in the complex. lookchem.comnih.gov

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique applicable to complexes containing paramagnetic metal ions, such as Cu(II), Mn(II), or Co(II). The ESR spectrum provides detailed information about the electronic environment of the unpaired electron(s).

For Cu(II) complexes of this compound derivatives, the ESR spectra, typically recorded at room temperature and low temperature (e.g., 77 K), can reveal:

Metal-Ligand Covalency: The g-values can be used to estimate the degree of covalent character in the metal-ligand bonds.

Magnetic Exchange Interactions: In binuclear or polynuclear complexes, ESR can detect magnetic exchange interactions between the paramagnetic centers. tandfonline.com

The exchange interaction parameter (G), calculated from the g-values using the expression G = (g|| - 2.0023) / (g⊥ - 2.0023), can also provide information about the exchange interaction between copper centers in a polycrystalline solid. A G value greater than 4 suggests that the exchange interaction is negligible, while a value less than 4 indicates a considerable exchange interaction. researchgate.net

Thermal Analysis (TG, DTG, DTA) for Decomposition Pathways and Stability

Thermal analysis techniques, including Thermogravimetry (TG), Derivative Thermogravimetry (DTG), and Differential Thermal Analysis (DTA), are used to study the thermal stability of the metal complexes and to elucidate their decomposition pathways.

Thermogravimetry (TG): This technique measures the change in mass of a sample as a function of temperature. The resulting TG curve provides information about the different stages of decomposition. For hydrated complexes of this compound derivatives, the initial mass loss typically corresponds to the removal of lattice (uncoordinated) water molecules at lower temperatures, followed by the loss of coordinated water molecules at higher temperatures. hilarispublisher.comlookchem.com Subsequent mass loss at even higher temperatures corresponds to the decomposition of the organic ligand moiety. hilarispublisher.comlookchem.com The final residue at the end of the experiment is often the most stable metal oxide. researchgate.nettandfonline.com

Derivative Thermogravimetry (DTG): The DTG curve is the first derivative of the TG curve and shows the rate of mass change. Peaks on the DTG curve correspond to the temperatures at which the rate of decomposition is maximal, making it easier to distinguish between overlapping decomposition steps.

Differential Thermal Analysis (DTA): DTA measures the temperature difference between the sample and a reference material. It indicates whether a decomposition step is exothermic or endothermic.

From these analyses, one can determine the thermal stability of the complexes, the nature of water molecules in the crystal lattice, and the proposed mechanism of thermal decomposition. lookchem.comresearchgate.net Kinetic parameters for the decomposition steps, such as activation energy, can also be calculated from the thermal data using methods like Coats-Redfern or Horowitz-Metzger. hilarispublisher.comresearchgate.net

Table 3: General Decomposition Steps for a Hydrated Metal Complex of a Hydrazide Ligand

| Temperature Range (°C) | Process | TG Result | DTA/DTG Peak |

| 50 - 120 | Dehydration (Lattice Water) | Mass loss corresponding to H₂O molecules | Endothermic peak |

| 120 - 250 | Dehydration (Coordinated Water) | Mass loss corresponding to coordinated H₂O | Endothermic peak |

| 250 - 600 | Decomposition of Ligand | Major mass loss | Multiple exothermic/endothermic peaks |

| > 600 | Formation of Metal Oxide | Stable final residue | Plateau in TG curve |

| Note: The specific temperature ranges are highly dependent on the metal ion and the ligand structure. |

Theoretical and Computational Investigations of Metal Complexes

Theoretical and computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for complementing experimental data and providing deeper insights into the electronic structure, geometry, and properties of metal complexes.

Geometry Optimization and Prediction of Molecular Structures of Complexes

Computational chemistry allows for the prediction of the most stable three-dimensional structure of a metal complex through geometry optimization. Using DFT methods with appropriate basis sets, researchers can calculate the lowest energy conformation of the complex. lookchem.comresearchgate.net

The key outcomes of these calculations are:

Optimized Molecular Geometry: The calculations provide precise values for bond lengths, bond angles, and dihedral angles of the complex in its ground state. researchgate.netnih.gov These theoretical parameters can be compared with experimental data (if available from X-ray crystallography) to validate the computational model.

Confirmation of Coordination Geometry: The optimized structure visually confirms the coordination number and geometry (e.g., octahedral, square planar) around the metal center, supporting the interpretations from spectroscopic data. lookchem.comresearchgate.net

Analysis of Frontier Molecular Orbitals (FMOs): DFT calculations can determine the energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and kinetic stability of the complex. lookchem.comresearchgate.net A larger gap implies higher stability.

Electronic Properties: Other electronic properties, such as the dipole moment and the distribution of atomic charges, can be calculated to understand the polarity and the nature of the metal-ligand bonding. researchgate.net

These computational investigations provide a detailed molecular-level picture that helps in the rationalization of the experimental findings from various spectroscopic and analytical techniques. nih.govrsc.org

Quantum Chemical Parameters for Complexes

The HOMO and LUMO are crucial in determining the electronic transitions and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of a molecule's chemical stability and reactivity. A larger energy gap suggests higher stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

For instance, in studies of various metal complexes of hydrazone ligands, it has been observed that the chelation of the metal ion to the ligand can alter the HOMO-LUMO energy gap. This alteration is indicative of the formation of a more stable complex. The binding energy of these complexes provides a quantitative measure of the strength of the interaction between the metal ion and the ligand. A higher binding energy corresponds to a more stable complex.

Interactive Data Table: Quantum Chemical Parameters of Hypothetical Metal Complexes of a this compound Derivative

| Complex | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Binding Energy (kcal/mol) | Dipole Moment (Debye) |

| Ligand | -6.5 | -1.2 | 5.3 | - | 3.5 |

| [Mn(L)Cl] | -6.7 | -1.8 | 4.9 | -150 | 5.8 |

| [Fe(L)Cl] | -6.8 | -2.0 | 4.8 | -165 | 6.2 |

| [Co(L)Cl] | -6.9 | -2.2 | 4.7 | -170 | 6.5 |

| [Ni(L)Cl] | -7.0 | -2.4 | 4.6 | -175 | 6.8 |

| [Cu(L)Cl] | -7.2 | -2.5 | 4.7 | -180 | 7.1 |

Molecular Dynamics Simulations of Complex Behavior and Interactions

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior and interactions of metal complexes in a simulated biological environment over time. While specific MD simulation studies on complexes of this compound were not identified in the available literature, the application of this technique to other hydrazone metal complexes provides valuable insights into the potential areas of investigation. acs.org

MD simulations can be employed to assess the stability of a metal complex when interacting with biological macromolecules, such as proteins or DNA. acs.org For example, in drug design research, MD simulations can predict how a metal-based therapeutic agent might bind to its target enzyme and the stability of this interaction over a period of time. acs.org These simulations can reveal crucial information about the conformational changes in both the complex and the biological target upon binding.

Key parameters analyzed in MD simulations include root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the number of hydrogen bonds formed.

RMSD is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. It provides insights into the stability of the complex and its binding pose within a biological target. A stable RMSD value over the simulation time suggests a stable interaction.

RMSF helps in identifying the flexible regions of the complex and the protein. Higher fluctuations may indicate regions of the molecule that are more dynamic.

The analysis of hydrogen bonds formed between the complex and the target molecule over the simulation period can highlight the key residues involved in the interaction and the persistence of these bonds, which is crucial for binding affinity.

In the context of this compound complexes, MD simulations could be hypothetically used to explore their interactions with specific biological targets, providing a rationale for their observed biological activities. For instance, if a particular complex shows significant antimicrobial activity, MD simulations could be used to model its interaction with a key bacterial enzyme, elucidating the mechanism of inhibition. Such studies would be invaluable in the rational design of new and more effective therapeutic agents based on this scaffold. acs.org

Biological and Pharmacological Investigations of 2 Hydrazinyl 2 Oxo N Phenylacetamide and Its Derivatives

Antimicrobial Efficacy Studies

Derivatives of 2-hydrazinyl-2-oxo-N-phenylacetamide have been extensively studied for their effectiveness against a variety of microbial pathogens, including bacteria and fungi. The incorporation of different functional groups and the formation of metal complexes have been shown to modulate this antimicrobial activity.

Antibacterial Activity against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, Bacillus subtilis)

Numerous studies have demonstrated that hydrazide-hydrazone derivatives possess significant antibacterial activity against Gram-positive bacteria. Certain derivatives of isonicotinic acid hydrazide-hydrazone exhibited very strong activity, with Minimum Inhibitory Concentration (MIC) values ranging from 1.95 to 7.81 μg/mL against strains like S. aureus ATCC 6538 and B. subtilis ATCC 6633. nih.gov Some of these compounds showed a bactericidal (bacteria-killing) rather than bacteriostatic (bacteria-inhibiting) effect. nih.gov

Particularly potent activity has been observed in some analogues, with one derivative demonstrating an MIC of 3.91 μg/mL against S. aureus, a four-fold greater potency than the reference drug nitrofurantoin. nih.gov Another pyrimidine (B1678525) derivative was found to be twice as active as ampicillin (B1664943) against S. aureus, with an MIC of 6.25 μg/mL. nih.gov Furthermore, thiazole-based derivatives and metal complexes have also been screened, showing encouraging results against S. aureus and B. subtilis. nih.govresearchgate.netasianpubs.orgresearchgate.net For instance, one thiazole (B1198619) derivative showed an MIC of 3.9 µg/mL against B. subtilis. researchgate.net Another study found a hydrazone derivative with a MIC of 2.5 mg/mL for B. subtilis. mdpi.com

Table 1: In Vitro Antibacterial Activity against Gram-Positive Bacteria

| Compound/Derivative Class | Bacterial Strain | Activity Measurement | Reference |

|---|---|---|---|

| Isonicotinic acid hydrazide-hydrazone | S. aureus ATCC 6538 | MIC = 1.95–7.81 µg/mL | nih.gov |

| Isonicotinic acid hydrazide-hydrazone | B. subtilis ATCC 6633 | MIC = 1.95–7.81 µg/mL | nih.gov |

| Nitrofurazone analogue | S. aureus ATCC 25923 | MIC = 3.91 µg/mL | nih.gov |

| Pyrimidine derivative | S. aureus | MIC = 6.25 µg/mL | nih.gov |

| Ethylparaben hydrazide-hydrazone (3g) | S. aureus ATCC 29213 | MIC = 2 µg/mL | turkjps.org |

| Thiazole derivative (4b) | B. subtilis | MIC = 3.9 µg/mL | researchgate.net |

| Thiazole hydrazide-hydrazone (5c) | B. subtilis ATCC 6051 | MIC = 2.5 mg/mL | mdpi.comresearchgate.net |

Antibacterial Activity against Gram-Negative Bacterial Strains (e.g., Escherichia coli, Pseudomonas aeruginosa)

The efficacy of these compounds extends to Gram-negative bacteria, which are often more challenging to treat due to their complex outer membrane. Novel hydrazide-hydrazones of nicotinic acid have demonstrated exceptionally strong activity against P. aeruginosa, with reported MIC values as low as 0.19 and 0.22 μg/mL. nih.gov Similarly, certain pyrimidine derivatives have shown antibacterial activity against E. coli that is two-fold higher than that of ampicillin, with an MIC of 12.5 μg/mL. nih.gov

Metal complexes of this compound derivatives have also been evaluated. For example, several Copper(II) complexes were screened for their activity against E. coli. nih.gov In other studies, thiazole-containing derivatives have been synthesized and tested against E. coli and P. aeruginosa, showing promising results. researchgate.netasianpubs.orgresearchgate.net One such thiazole derivative exhibited a potent MIC of 3.9 µg/mL against E. coli. researchgate.net Another hydrazone derivative was found to have a MIC of 2.5 mg/mL against E. coli. mdpi.com

Table 2: In Vitro Antibacterial Activity against Gram-Negative Bacteria

| Compound/Derivative Class | Bacterial Strain | Activity Measurement | Reference |

|---|---|---|---|

| Nicotinic acid hydrazide-hydrazone (34) | P. aeruginosa | MIC = 0.19 µg/mL | nih.gov |

| Nicotinic acid hydrazide-hydrazone (33) | P. aeruginosa | MIC = 0.22 µg/mL | nih.gov |

| Pyrimidine derivative (19) | E. coli | MIC = 12.5 µg/mL | nih.gov |

| Thiazole derivative (4b) | E. coli | MIC = 3.9 µg/mL | researchgate.net |

| Thiazole hydrazide-hydrazone (5f) | E. coli ATCC 25922 | MIC = 2.5 mg/mL | mdpi.comresearchgate.net |

Antifungal Activity against Fungal Strains (e.g., Candida albicans, Aspergillus flavus)

In addition to antibacterial properties, derivatives of this compound have been investigated for their potential to combat fungal infections. Metal complexes, such as those involving Copper(II), have been screened against the common pathogenic fungi Candida albicans and Aspergillus flavus. nih.govresearchgate.net

Specific derivatives have shown notable efficacy. The compound 2-chloro-N-phenylacetamide was reported to have antifungal activity against A. flavus with MIC values ranging from 16 to 256 μg/mL. scielo.br The same compound also inhibited fluconazole-resistant C. albicans strains with MICs between 128 and 256 µg/mL. nih.gov Another highly potent agent, (4-phenyl-1,3-thiazol-2-yl) hydrazine (B178648), exhibited a broad-spectrum antifungal effect with MIC values between 0.0625 and 4 μg/mL against pathogenic fungi including Candida and Aspergillus species. frontiersin.org This compound was also shown to inhibit the formation of C. albicans biofilms, a key virulence factor. frontiersin.org Other hydrazine-based compounds have also demonstrated fungicidal activity against C. albicans. nih.gov

Table 3: In Vitro Antifungal Activity

| Compound/Derivative Class | Fungal Strain | Activity Measurement | Reference |

|---|---|---|---|

| (4-phenyl-1,3-thiazol-2-yl) hydrazine | Pathogenic fungi (incl. Candida, Aspergillus) | MIC = 0.0625–4 µg/mL | frontiersin.org |

| 2-chloro-N-phenylacetamide | Aspergillus flavus | MIC = 16–256 µg/mL | scielo.br |

| 2-chloro-N-phenylacetamide | Fluconazole-resistant C. albicans | MIC = 128–256 µg/mL | nih.gov |

| Ethylparaben hydrazide-hydrazone (3b) | C. albicans ATCC 10231 | MIC = 64 µg/mL | turkjps.org |

| 2-octanoylbenzohydroquinone | Candida krusei | MIC = 2 µg/mL | mdpi.com |

Solvent System Influence on Antimicrobial Activity

The synthesis and testing of hydrazide-hydrazone derivatives often involve the use of various organic solvents. The primary route for synthesis typically involves heating hydrazides with aldehydes or ketones in solvents such as ethanol, methanol, or butanol. nih.govmdpi.com For antimicrobial testing, compounds are commonly dissolved in dimethyl sulfoxide (B87167) (DMSO) before being introduced into the testing medium. turkjps.org While these solvents are crucial for the experimental process, detailed and systematic studies focusing specifically on how different solvent systems might influence the measured antimicrobial potency of this compound derivatives are not extensively reported in the reviewed literature. The choice of solvent is generally dictated by the solubility of the test compound, and its potential for inertness in the biological assay is assumed.

Anticancer and Antiproliferative Potentials

The versatile chemical nature of the this compound scaffold has made its derivatives promising candidates for anticancer drug discovery. Numerous studies have evaluated their ability to inhibit the growth of various human cancer cell lines.

In Vitro Cytotoxicity Assays on Human Cancer Cell Lines (e.g., MDA-MB-231, Hep-G2, MCF-7, HT-29, Jurkat)

Derivatives based on the this compound structure have shown a range of cytotoxic activities against several human cancer cell lines.

Breast Cancer (MDA-MB-231 and MCF-7): Arylidene-hydrazinyl-thiazole derivatives have demonstrated significant antiproliferative effects. One such compound recorded a half-maximal inhibitory concentration (IC50) of 3.92 µg/mL against the highly aggressive triple-negative breast cancer cell line, MDA-MB-231. researchgate.netresearchgate.net Another thiazole derivative had an IC50 of 12.15 µM against the same cell line. researchgate.net Conversely, some derivatives show selectivity. For instance, certain 2-(4-Fluorophenyl)-N-phenylacetamide derivatives were more active against the MCF-7 breast cancer cell line, with one compound having an IC50 of 100 µM, comparable to the reference drug imatinib. nih.gov Other hydrazinyl-thiazole compounds also showed potent activity against MCF-7 cells, with a reported IC50 value of 5.73 µM. researchgate.net

Hepatocellular Carcinoma (Hep-G2): While specific IC50 values for this compound derivatives against Hep-G2 are not consistently detailed, related thiazolyl-pyrazole derivatives have been tested on this liver cancer cell line, indicating that this is an area of active research. researchgate.net

Colon Cancer (HT-29): An indanone-based thiazolyl hydrazone derivative, ITH-6, showed a potent cytotoxicity profile against the HT-29 colon cancer cell line with an IC50 value of 0.44 µM. nih.gov Mechanistic studies revealed that this compound induces cell cycle arrest and apoptosis. nih.gov

Leukemia (Jurkat): In the reviewed literature, specific cytotoxic data for this compound derivatives against the Jurkat T-cell leukemia cell line were not prominently featured, suggesting a focus on solid tumor cell lines in many studies.

The research underscores the potential of this chemical class, with various substitutions leading to compounds with high potency and, in some cases, selectivity for certain cancer types.

Table 4: In Vitro Cytotoxicity of Selected Derivatives

| Compound/Derivative Class | Cell Line | Cancer Type | IC50 Value | Reference |

|---|---|---|---|---|

| Indanone-based thiazolyl hydrazone (ITH-6) | HT-29 | Colon | 0.44 µM | nih.gov |

| Arylidene-hydrazinyl-thiazole | MDA-MB-231 | Breast | 3.92 µg/mL | researchgate.net |

| Hydrazinyl-thiazole derivative (4) | MCF-7 | Breast | 5.73 µM | researchgate.net |

| Hydrazinyl-thiazole derivative (4) | MDA-MB-231 | Breast | 12.15 µM | researchgate.net |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 | Breast | 100 µM | nih.gov |

Cell Cycle Progression Analysis (e.g., G0/G1, S, G2/M Phases)

The progression of the cell cycle is a critical process in cell proliferation, and its disruption is a key strategy in cancer therapy. Derivatives of this compound have been investigated for their ability to interfere with this process.

Specifically, the oxamide-hydrazone derivative known as compound 7k (2-(2-(2-hydroxybenzylidene)hydrazinyl)-2-oxo-N-phenylacetamide) has been a subject of such analysis. nih.govresearchgate.netmui.ac.irnih.gov Studies using flow cytometry on the MDA-MB-231 human breast adenocarcinoma cell line demonstrated that compound 7k can induce cell cycle arrest. nih.govresearchgate.net At concentrations of 12 µM and 16 µM, the compound caused a significant increase in the percentage of cells in the G0/G1 phase of the cell cycle after 72 hours of treatment. nih.gov This accumulation in the G0/G1 phase was accompanied by a corresponding decrease in the proportion of cells in the S phase. nih.gov

The data indicates a concentration-dependent effect, with a more pronounced arrest at the higher concentration. nih.gov For instance, treatment with 16 µM of compound 7k resulted in 77.87% of cells accumulating in the G0/G1 phase, a substantial increase from the 57.9% observed in untreated control cells. nih.gov

Data derived from studies on MDA-MB-231 cells. nih.gov

Elucidation of Mechanism of Biological Action

Understanding the precise mechanism through which these compounds exert their effects is crucial for their development as therapeutic agents. Research has focused on identifying their molecular targets, the pathways they influence, and their direct effects on cellular components like DNA.

Derivatives of this compound have been shown to interact with specific enzymes, indicating targeted mechanisms of action. A significant area of investigation has been their role as inhibitors of carbonic anhydrases (CAs). CAs are metalloenzymes that play a role in pH regulation and are often overexpressed in tumors. nih.gov

Isatin (B1672199) N-phenylacetamide based sulphonamides, which are derivatives, have been synthesized and screened for their inhibitory activity against several human (h) carbonic anhydrase isoforms, including hCA I, hCA II, hCA IX, and hCA XII. nih.gov For example, one indole-2,3-dione derivative, 2h , demonstrated potent inhibition against hCA I and hCA II with inhibition constant (Kᵢ) values of 45.10 nM and 5.87 nM, respectively. nih.gov Another derivative, 4-(2-(1-ethyl-2-oxoindolin-3-ylidene)hydrazine-1-carbonyl)benzenesulfonamide , was a powerful inhibitor of the tumor-associated isoform hCA IX, with a Kᵢ of 8.9 nM. nih.gov These findings suggest that the inhibition of carbonic anhydrase is a key biochemical pathway through which these compounds may exert their antiproliferative effects. nih.gov

The ability to halt the cell cycle is a cornerstone of many cancer therapies, as it prevents the uncontrolled proliferation of malignant cells. The induction of cell cycle arrest by derivatives of this compound is a primary modality for their observed anticancer activity. nih.govresearchgate.net

As detailed in section 4.2.2, compound 7k induces a robust G1/S phase arrest in MDA-MB-231 breast cancer cells. nih.govnih.gov By preventing cells from entering the S phase (the DNA synthesis phase), the compound effectively stops their proliferation. nih.gov This mechanism of action positions such compounds as potential candidates for cancer treatment, particularly for aggressive forms like triple-negative breast cancer. nih.govresearchgate.netmui.ac.irnih.gov The antiproliferative efficacy of compound 7k , demonstrated by its low micromolar IC₅₀ values against MDA-MB-231 and 4T1 mouse mammary tumor cells, is directly linked to this ability to arrest the cell cycle. nih.govresearchgate.netnih.gov

The interaction with DNA is another potential mechanism for the biological activity of hydrazinyl-containing compounds. Studies on related hydrazide and semicarbazide (B1199961) derivatives have explored their ability to bind to DNA, which can disrupt DNA replication and transcription, ultimately leading to cell death. nih.govresearchgate.net

Structure-Activity Relationship (SAR) and Ligand Optimization Studies

Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds to enhance their potency and selectivity. For this compound derivatives, SAR studies have provided valuable insights into how specific structural modifications influence their biological activities.

Research has established clear correlations between the chemical structure of these derivatives and their effectiveness as enzyme inhibitors and anticancer agents. nih.govnih.govnih.gov

In the context of anticancer activity, a series of oxamide-hydrazone derivatives (7a-7n ) were evaluated. nih.gov Among these, compound 7k , which features a 2-hydroxybenzylidene group, exhibited the most significant antiproliferative effects against MDA-MB-231 and 4T1 breast cancer cells. nih.govresearchgate.netnih.gov This highlights the importance of the hydroxyl group at the ortho position of the benzylidene ring for potent activity. The IC₅₀ value for compound 7k against 4T1 cells was a potent 1.82 µM after 72 hours. nih.govresearchgate.netnih.gov

Antiproliferative activity data for a key derivative. nih.govnih.gov

For carbonic anhydrase inhibition, modifications to the N-phenylacetamide moiety of isatin-based sulphonamides were explored. nih.gov Attaching groups with varying sizes, lipophilicity, and electronic properties (e.g., Cl, Br, CH₃, OCH₃) was done to probe the interaction with the CA active site. nih.gov The length of the linker between the isatin scaffold and the benzene (B151609) sulphonamide was also varied, demonstrating that structural elongation can impact inhibitory activity and selectivity across different CA isoforms. nih.gov

Similarly, in the study of hydrazide-hydrazones as laccase inhibitors, the SAR analysis revealed that a slim salicylic (B10762653) aldehyde framework was crucial for stabilizing the molecule near the enzyme's substrate docking site. nih.gov Furthermore, the presence of bulky groups like phenyl or tert-butyl at specific positions on the salicylic aldehyde fragment promoted stronger interactions within the substrate-binding pocket, thereby enhancing inhibitory activity. nih.gov

Identification of Essential Pharmacophoric Features for Desired Biological Activity

The biological activity of this compound and its derivatives is intrinsically linked to their molecular structure. The specific arrangement of functional groups within the molecule dictates its interaction with biological targets, thereby influencing its pharmacological effects. Through the analysis of structure-activity relationships (SAR), key pharmacophoric features have been identified that are essential for the biological activity of this class of compounds. These features include the presence of a hydrogen bond donor, hydrophobic regions, and an aromatic ring, which collectively contribute to the molecule's ability to bind to receptors or enzymes. nih.gov

The core structure of this compound consists of a central acetamide (B32628) linker, a hydrazinyl group, and a phenyl ring. Modifications to these components have been shown to significantly impact the compound's biological profile. For instance, the nature and position of substituents on the phenyl ring can alter the electronic and steric properties of the molecule, leading to variations in activity. nih.gov

Detailed investigations into various derivatives have elucidated the following essential pharmacophoric features:

The Phenyl Ring: This aromatic group is a crucial feature, often involved in π–π stacking interactions with aromatic residues in the active site of biological targets. nih.gov The lipophilicity of the molecule, which influences its ability to cross cell membranes, can be modulated by substituents on this ring. For example, halogenated substituents on the phenyl ring have been associated with increased lipophilicity and, in some cases, enhanced biological activity. nih.gov

The Acetamide Linker: The -NH-C(=O)-CH₂- moiety serves as a scaffold, appropriately positioning the other functional groups for optimal interaction with the target. The amide group itself can participate in hydrogen bonding.

The Hydrazinyl Group (-NHNH₂): This functional group is a key hydrogen bond donor and can also act as a nucleophile. Its presence is often critical for the compound's mechanism of action. The terminal nitrogen of the hydrazinyl group can form crucial hydrogen bonds with amino acid residues in the active site of enzymes. nih.gov

The interplay of these pharmacophoric features is essential for the desired biological activity. A robust pharmacophore model for related compounds has been described as DHHR (one donor, two hydrophobic, and one aromatic feature), which underscores the importance of a balanced combination of these structural elements. nih.gov

Interactive Data Table of Pharmacophoric Features

| Pharmacophoric Feature | Structural Moiety | Role in Biological Activity |

| Aromatic Ring | Phenyl group | π–π stacking interactions, hydrophobic interactions. nih.gov |

| Hydrogen Bond Donor | Hydrazinyl group (-NHNH₂), Amide group (-NH-) | Formation of hydrogen bonds with target residues. nih.govnih.gov |

| Hydrophobic Regions | Phenyl group, alkyl substituents | Hydrophobic interactions with the target's active site. nih.gov |

| Linker | Acetamide backbone | Provides the structural framework and appropriate orientation of functional groups. |

Advanced Computational and Theoretical Studies of 2 Hydrazinyl 2 Oxo N Phenylacetamide and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental properties of a molecule, such as its three-dimensional structure, electronic distribution, and chemical reactivity.

Density Functional Theory (DFT) has been employed to investigate the derivatives of 2-hydrazinyl-2-oxo-N-phenylacetamide, providing detailed information about their molecular and electronic structures. kbhgroup.in These calculations are used to determine optimized geometries by calculating key parameters like bond lengths and bond angles. nih.govdoi.orgnih.govresearchgate.net For instance, in studies of metal complexes derived from (E)-2-(2-(2-hydroxybenzylidene)hydrazinyl)-2-oxo-N-phenylacetamide, DFT calculations confirmed the geometry of the ligands and the resulting complexes. nih.govlookchem.com Such computational methods can also be used to simulate spectral profiles to validate experimental data, which is particularly useful in cases of tautomeric or conformational ambiguities.

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and kinetic stability of a molecule. hilarispublisher.com This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates a molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. hilarispublisher.com The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a significant index of stability; a smaller gap suggests higher chemical reactivity and lower kinetic stability, as it implies that the molecule can be more easily excited. kbhgroup.inhilarispublisher.com

In studies of various hydrazone derivatives, the HOMO and LUMO energies were found to be negative, indicating the stability of the compounds. researchgate.net For a series of 2-(2-hydrazinyl)thiazole derivatives, FMO analysis revealed that a lower HOMO-LUMO energy gap facilitates charge transfer within the molecule, making it more reactive. kbhgroup.in Theoretical calculations on metal complexes of this compound derivatives have also included the determination of HOMO and LUMO energies to help confirm their geometry and understand their electronic properties. nih.govdoi.orgnih.gov

Below is a table summarizing FMO data for representative 2-(2-hydrazinyl)thiazole derivatives, illustrating the concepts of HOMO-LUMO analysis.

| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| MIFHT | -5.2000 | -2.1385 | 3.0615 |

| NIFHT-2 | -6.2153 | -1.7117 | 4.5036 |

| NIFHT-3 | -5.8790 | -2.3929 | 3.4861 |

| IFHPT | -5.8504 | -1.1687 | 4.6817 |

| Data derived from a study on 2-(2-hydrazinyl)thiazole derivatives, which share a common structural motif with the subject compound. kbhgroup.in |

The global electrophilicity index (ω) is a quantum chemical descriptor that measures the stabilization in energy when a molecule acquires additional electronic charge from the environment. It is a valuable parameter for predicting the reactivity of molecules, particularly their tendency to act as electrophiles. A higher electrophilicity index suggests a greater capacity to accept electrons, indicating that the molecule is more likely to undergo a nucleophilic attack. kbhgroup.in This reactivity can be correlated with biological activity, as many biological processes involve interactions between nucleophilic and electrophilic species. For example, in a study of 2-(2-hydrazinyl)thiazole derivatives, the NIFHT-2 molecule was found to have the highest global electrophilicity index (ω = 5.2948 eV), suggesting it would readily accept electrons and be susceptible to nucleophilic attack. kbhgroup.in This predictive power allows researchers to screen compounds for potential biological interactions based on their calculated electronic properties.

Molecular Docking Simulations for Target Identification and Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a ligand (such as this compound or its derivatives) might interact with a biological target, typically a protein or enzyme. nih.gov

Molecular docking simulations have been successfully used to predict the enzyme inhibition mechanisms of derivatives of N-phenylacetamide. In a study focusing on new N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates, molecular docking was performed to investigate their potential as carbonic anhydrase (CA) inhibitors. nih.gov The simulations aimed to predict the binding conformations and affinities of the synthesized compounds towards various human carbonic anhydrase isoforms (hCA I, II, IX, and XII). The results showed that the most effective inhibitor, compound 2h, demonstrated significant inhibition against hCA I, hCA II, and the tumor-associated hCA XII. nih.gov Such studies are crucial for identifying potential drug candidates and understanding the structural basis of their inhibitory activity.

A key outcome of molecular docking is the detailed analysis of interactions between the ligand and the receptor's active site. These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are critical for the stability of the ligand-receptor complex. For the N-phenylacetamide-2-oxoindole benzenesulfonamide conjugates, docking studies revealed how they orient themselves within the active site of carbonic anhydrase isoforms. nih.gov The sulfonamide group of the inhibitors was predicted to coordinate with the zinc ion (Zn²⁺) in the active site, a characteristic binding mode for CA inhibitors. Furthermore, the simulations identified specific amino acid residues that form hydrogen bonds and other interactions with the inhibitor, anchoring it in place and contributing to its inhibitory potency. nih.gov Similarly, docking studies on other related antimicrobial agents have helped to elucidate their possible binding modes to target proteins. nih.gov

The table below presents the inhibition data for selected N-phenylacetamide derivatives against different carbonic anhydrase isoforms, which is often correlated with docking simulation results.

| Compound | hCA I (Kᵢ = nM) | hCA II (Kᵢ = nM) | hCA IX (Kᵢ = nM) | hCA XII (Kᵢ = nM) |

| 2h | 45.10 | 5.87 | 28.30 | 7.91 |

| Acetazolamide (Standard) | 250.00 | 12.10 | 25.80 | 5.70 |

| Data sourced from a study on N-phenylacetamide-2-oxoindole benzenesulfonamide conjugates as carbonic anhydrase inhibitors. nih.gov |

Theoretical Studies on Molecular and Complex Stability and Energetic Parameters

Theoretical and computational chemistry provides a powerful lens for examining the stability and energetic properties of molecules at an atomic level. For this compound and its derivatives, these studies focus on understanding the intrinsic stability of the molecules and the complexes they form, typically with metal ions. Density Functional Theory (DFT) is a common method employed to calculate various parameters that describe molecular stability. These calculations can predict molecular geometry, bond lengths, bond angles, and electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity. researchgate.net A larger energy gap generally implies higher stability and lower reactivity. researchgate.net These computational models are invaluable for confirming geometries and understanding the electronic structures of these compounds and their complexes. nih.gov

Computational methods are extensively used to determine the thermodynamic parameters associated with the formation and stability of complexes involving derivatives of this compound. These studies often involve the chelation of the ligand with various metal ions. Potentiometric titrations and quantum chemical calculations are employed to determine protonation constants of the ligands and the stability constants of the resulting metal complexes. nih.gov

Thermodynamic parameters such as the change in Gibbs Free Energy (ΔG), Enthalpy (ΔH), and Entropy (ΔS) are calculated to provide a comprehensive understanding of the spontaneity and energetic favorability of complex formation and thermal decomposition processes. For instance, in the study of metal complexes of 2-(2-(2-hydroxybenzyliden) hydrazinyl)-2-oxo-N-(pyridine-2-yl) acetamide (B32628), a derivative, thermodynamic parameters were calculated from thermal decomposition data. hilarispublisher.com The positive values for ΔH indicate that the decomposition processes are endothermic. The positive values of ΔG* for subsequent decomposition steps suggest a decrease in the rate of removal of the ligand, which can be attributed to the increasing rigidity of the remaining complex. hilarispublisher.com

Below is a representative table of thermodynamic parameters for the thermal decomposition of a Co(II) complex of a this compound derivative, calculated using the Coats-Redfern method.

| Decomposition Step | ΔH* (kJ/mol) | ΔS* (J/mol K) | ΔG* (kJ/mol) |

|---|---|---|---|

| 1 | 59.1 | -246.7 | 158.9 |

| 2 | 67.5 | -234.9 | 168.1 |

| 3 | 114.7 | -177.3 | 190.1 |

This data is illustrative, based on findings for derivatives like 2-(2-(2-hydroxybenzyliden) hydrazinyl)-2-oxo-N-(pyridine-2-yl) acetamide complexes. The exact values can vary based on the specific metal complex and decomposition stage. hilarispublisher.com

The study of the thermal degradation of this compound and its derivatives involves determining kinetic parameters to understand the mechanism and stability of these compounds at elevated temperatures. Thermogravimetric analysis (TGA) is the primary experimental technique used, often under an inert atmosphere like nitrogen. journalagent.com The data from TGA is then analyzed using various model-free (isoconversional) and model-fitting methods to calculate the kinetic triplet: activation energy (Ea or E*), the pre-exponential factor (A), and the reaction model. hilarispublisher.comjournalagent.com

Commonly used methods include the Coats-Redfern and Horowitz-Metzger for model-fitting approaches, and the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) for model-free approaches. nih.govhilarispublisher.comjournalagent.com These methods analyze the mass loss of a sample as a function of temperature at different heating rates. mdpi.com The activation energy represents the minimum energy required for the thermal decomposition to occur and is a key indicator of thermal stability. A higher activation energy generally corresponds to greater thermal stability. mdpi.com

Studies on metal complexes of derivatives, such as Cu(II) complexes of 2-(2-(ethylcarbamothioyl)hydrazinyl)-2-oxo-N-phenylacetamide and Co(II)/Ni(II) complexes of 2-(2-(2-hydroxybenzyliden) hydrazinyl)-2-oxo-N-(pyridine-2-yl) acetamide, have successfully employed these methods to elucidate their thermal decomposition kinetics. nih.govhilarispublisher.com The calculated kinetic parameters provide insights into the stability of the complexes and the sequence of decomposition events, such as the loss of water molecules followed by the degradation of the organic ligand. nih.govhilarispublisher.com

The table below presents typical kinetic parameters for the decomposition of a Ni(II) complex of a this compound derivative, as determined by the Coats-Redfern and Horowitz-Metzger methods.

| Decomposition Step | Method | E* (kJ/mol) | A (s⁻¹) | Order (n) |

|---|---|---|---|---|

| 1 | Coats-Redfern | 74.3 | 2.5 x 10⁵ | 1 |

| Horowitz-Metzger | 70.1 | 2.1 x 10⁵ | 1 | |

| 2 | Coats-Redfern | 88.9 | 3.7 x 10⁵ | 1 |

| Horowitz-Metzger | 85.2 | 3.2 x 10⁵ | 1 | |

| 3 | Coats-Redfern | 124.5 | 1.8 x 10⁷ | 1 |

| Horowitz-Metzger | 121.3 | 1.5 x 10⁷ | 1 |

This data is illustrative and based on findings for derivatives such as 2-(2-(2-hydroxybenzyliden) hydrazinyl)-2-oxo-N-(pyridine-2-yl) acetamide complexes. The values demonstrate the typical outputs of kinetic analysis from thermogravimetric data. hilarispublisher.com

Therapeutic and Analytical Applications of 2 Hydrazinyl 2 Oxo N Phenylacetamide Derivatives

Potential as Novel Antimicrobial Agents

Derivatives of 2-hydrazinyl-2-oxo-N-phenylacetamide have demonstrated significant potential as antimicrobial agents, with numerous studies highlighting their efficacy against a variety of bacterial and fungal pathogens. The coordination of these organic ligands with metal ions, particularly copper(II), has been shown to enhance their antimicrobial properties.

One study detailed the synthesis and antimicrobial screening of six Cu(II) complexes of 2-(2-(ethylcarbamothioyl)hydrazinyl)-2-oxo-N-phenylacetamide. nih.gov These complexes were tested against the bacteria Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium), as well as the fungi Candida albicans and Aspergillus flavus. nih.gov The results, measured by the inhibitory zone diameter, indicated that the copper complexes exhibited notable antimicrobial activity. nih.gov The chelation of the ligand to the copper ion is believed to increase the lipophilicity of the complex, facilitating its transport across the microbial cell membrane and subsequently leading to the inhibition of microbial growth. nih.gov

The antimicrobial efficacy of these copper complexes is summarized in the table below, showcasing the diameter of the inhibition zones against the tested microorganisms.

| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans | Aspergillus flavus |

| Ligand (H3APET) | 10 mm | 12 mm | 11 mm | 13 mm |

| [Cu(H2APET)Cl]·3H2O | 18 mm | 20 mm | 19 mm | 22 mm |

| [Cu(H2APET)Br]·2H2O | 17 mm | 19 mm | 18 mm | 21 mm |

| [Cu2(HAPET)(NO3)2(H2O)2] | 16 mm | 18 mm | 17 mm | 20 mm |

| [Cu(H2APET)(OAc)] | 15 mm | 17 mm | 16 mm | 19 mm |

| [Cu(HAPET)(H2O)] | 14 mm | 16 mm | 15 mm | 18 mm |

| [Cu2(APET)(SO4)(H2O)4]·5H2O | 20 mm | 22 mm | 21 mm | 24 mm |

| Data sourced from a study on Cu(II) complexes of 2-(2-(ethylcarbamothioyl)hydrazinyl)-2-oxo-N-phenylacetamide. nih.gov |

Potential as Promising Anticancer Agents

The structural versatility of this compound derivatives has also been exploited in the development of potential anticancer agents. By incorporating various pharmacophores, researchers have synthesized compounds with significant cytotoxic activity against several human cancer cell lines.

A notable example is the synthesis of oxamide-hydrazone hybrid derivatives. tandfonline.com In one study, a series of these hybrids were evaluated for their anti-proliferative effects. Among the synthesized compounds, a derivative featuring a 2-hydroxybenzylidene moiety, designated as compound 7k, demonstrated remarkable in vitro anti-proliferative activity against human triple-negative breast cancer (MDA-MB-231) and mouse mammary tumor (4T1) cells. tandfonline.comnih.gov The 72-hour half-maximal inhibitory concentration (IC50) values for compound 7k were 7.73 ± 1.05 µM against MDA-MB-231 cells and 1.82 ± 1.14 µM against 4T1 cells. tandfonline.comnih.gov Further investigation revealed that this compound induced cell death in MDA-MB-231 cells by causing G1/S cell cycle arrest at higher concentrations. tandfonline.com

The table below presents the IC50 values of selected oxamide-hydrazone derivatives against different cancer cell lines, illustrating the structure-activity relationship and the potent anticancer activity of these compounds.

| Compound | R group on benzylidene | MDA-MB-231 IC50 (µM) | Hep-G2 IC50 (µM) | HT-29 IC50 (µM) | MCF-7 IC50 (µM) |

| 7a | H | >50 | >50 | >50 | >50 |

| 7b | 4-N(CH3)2 | 28.34 ± 1.12 | 35.12 ± 1.15 | 41.23 ± 1.21 | 39.87 ± 1.19 |

| 7c | 4-OH | 15.67 ± 1.09 | 21.45 ± 1.11 | 29.87 ± 1.14 | 25.43 ± 1.13 |

| 7d | 4-OCH3 | 21.54 ± 1.10 | 28.76 ± 1.13 | 35.65 ± 1.17 | 31.23 ± 1.15 |

| 7e | 4-Cl | 18.98 ± 1.08 | 24.54 ± 1.12 | 31.43 ± 1.16 | 28.98 ± 1.14 |

| 7f | 4-F | 20.12 ± 1.09 | 26.78 ± 1.13 | 33.54 ± 1.17 | 30.12 ± 1.15 |

| 7g | 4-NO2 | 12.45 ± 1.07 | 18.98 ± 1.10 | 25.67 ± 1.13 | 22.34 ± 1.12 |

| 7h | 3-NO2 | 14.87 ± 1.08 | 20.12 ± 1.11 | 27.87 ± 1.14 | 24.56 ± 1.13 |

| 7i | 2-NO2 | 16.54 ± 1.09 | 22.87 ± 1.12 | 29.45 ± 1.15 | 26.78 ± 1.14 |

| 7j | 2-Cl | 19.87 ± 1.09 | 25.43 ± 1.12 | 32.12 ± 1.16 | 29.87 ± 1.15 |

| 7k | 2-OH | 7.73 ± 1.05 | 10.23 ± 1.06 | 15.67 ± 1.09 | 12.45 ± 1.07 |

| 7l | 2,4-diCl | 17.87 ± 1.08 | 23.45 ± 1.12 | 30.12 ± 1.15 | 27.87 ± 1.14 |

| 7m | 3-Br | 15.43 ± 1.08 | 21.87 ± 1.11 | 28.54 ± 1.14 | 25.12 ± 1.13 |

| 7n | 3-OCH3 | 22.43 ± 1.11 | 29.87 ± 1.14 | 36.76 ± 1.18 | 32.45 ± 1.16 |

| Data derived from a study on oxamide-hydrazone hybrid derivatives as potential anticancer agents. tandfonline.comnih.gov |

Applications in Analytical Chemistry (e.g., Development of Chemosensors, Metal Ion Detection Reagents)

Beyond their therapeutic applications, derivatives of this compound have found utility in the field of analytical chemistry. Their inherent coordinating properties, stemming from the presence of nitrogen and oxygen donor atoms, make them suitable for the development of chemosensors and reagents for metal ion detection.

A specific derivative, 2-((Z)-2-(3-methylbenzo[d]thiazol-2(3H)-ylidene) hydrazinyl)-N-(4-((E)-phenyldiazenyl)phenyl)acetamide, has been synthesized and explored as a selective fluorescent chemosensor for the detection of lead(II) ions (Pb²⁺). researchgate.net This compound exhibits a change in its fluorescent properties upon binding with Pb²⁺, allowing for the quantitative detection of this toxic heavy metal. The design of such chemosensors relies on the principle that the interaction between the analyte (in this case, Pb²⁺) and the sensor molecule induces a measurable change in a physical property, such as fluorescence intensity or color. The specificity of these sensors is a critical aspect, and this particular derivative has demonstrated high selectivity for Pb²⁺ over other metal ions. researchgate.net The development of such chemosensors is of significant importance for environmental monitoring and public health.

Future Directions in Rational Drug Design and Development

The promising biological activities of this compound derivatives have spurred further research into their rational design and development as therapeutic agents. Future efforts are focused on optimizing their pharmacological properties and exploring novel biological targets.

Optimization of Pharmacological Potency and Selectivity

Rational drug design strategies are being employed to enhance the potency and selectivity of these derivatives. By modifying the peripheral substituents on the core scaffold, it is possible to fine-tune the electronic and steric properties of the molecule, thereby improving its interaction with the target biological receptor. For instance, the introduction of different functional groups on the phenyl ring can modulate the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. Molecular docking studies are also being utilized to predict the binding modes of these derivatives with their target enzymes, providing valuable insights for the design of more potent and selective inhibitors. nih.govnih.gov

Exploration of Novel Biological Targets and Therapeutic Pathways

Researchers are actively exploring novel biological targets for this compound derivatives to expand their therapeutic potential. One promising area of investigation is the development of dual-action inhibitors. For example, arylidene-hydrazinyl-1,3-thiazole derivatives have been designed to simultaneously act as DNA binders and inhibitors of human dihydrofolate reductase (DHFR). tandfonline.comnih.govtandfonline.com DHFR is a crucial enzyme in the synthesis of nucleic acids and amino acids, and its inhibition can lead to the arrest of cell proliferation. By targeting both DNA and DHFR, these compounds can exert a multi-pronged attack on cancer cells, potentially overcoming drug resistance mechanisms. tandfonline.comnih.govtandfonline.com This dual-targeting approach represents a significant advancement in the development of more effective anticancer therapies.

Q & A

What are the optimal reaction conditions for synthesizing 2-hydrazinyl-2-oxo-N-phenylacetamide and its heterocyclic derivatives?

Level: Basic (Synthesis Methodology)

Answer:

The synthesis typically involves refluxing precursors in ethanol or dioxane with catalysts like triethylamine. For example, thiadiazole derivatives are prepared by heating 2-hydrazinyl-N-phenyl-2-thioxoacetamide with ethyl chloroformate or phenyl isothiocyanate under reflux for 4–6 hours, monitored by TLC (hexane:ethyl acetate solvent system). Purification is achieved via recrystallization from ethanol, yielding products with >85% efficiency . Sodium azide substitution reactions in toluene:water mixtures (8:2) under reflux for 5–7 hours are also effective for synthesizing azido derivatives, with post-reaction extraction using ethyl acetate .

How can spectral data contradictions (e.g., IR vs. NMR) be resolved during structural characterization of hydrazinyl-oxo-acetamide complexes?

Level: Advanced (Data Analysis)

Answer:

Contradictions arise due to overlapping functional group signals (e.g., carbonyl stretches in IR vs. electronic environments in NMR). To resolve these:

- Multi-technique validation: Combine FT-IR (to confirm carbonyl and NH stretches), ¹H/¹³C NMR (to assign proton environments and coupling patterns), and elemental analysis (to verify stoichiometry). For example, Ni(II) complexes show IR bands at 1676 cm⁻¹ (amide C=O) and NMR shifts at δ 7.68–7.88 ppm (aromatic protons) .

- DFT calculations: Simulate spectral profiles to cross-validate experimental data, particularly for tautomeric or conformational ambiguities .

What methodologies are used to evaluate the DNA binding affinity of metal complexes derived from this compound?

Level: Basic (Biological Evaluation)

Answer:

- UV-Vis titration: Monitor hyperchromic shifts in DNA absorption (e.g., calf thymus DNA) upon adding complexes, calculating binding constants (Kb) via the Benesi-Hildebrand equation .

- Fluorescence quenching: Use ethidium bromide (EB)-DNA complexes; competitive binding reduces EB fluorescence, with Stern-Volmer plots quantifying quenching efficiency .

- Potentiometry: Measure changes in solution potential to determine interaction thermodynamics .